
Lavendamycin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lavendamycin is a naturally occurring chemical discovered in fermentation broth of the soil bacterium Streptomyces lavendulae. This compound has antibiotic properties and significant anti-proliferative effects against several cancer cell lines.
科学的研究の応用
Antitumor Activity
Lavendamycin and its analogues have shown significant antitumor properties, particularly against various cancer cell lines.
- Mechanism of Action : The primary mechanism involves the inhibition of key cellular processes in cancer cells, particularly those transformed by oncogenes such as K-ras. Studies indicate that this compound analogues exhibit selective toxicity towards K-ras transformed cells while sparing non-transformed cells, highlighting their potential as targeted cancer therapies .
- In Vitro Studies : Research has demonstrated that several this compound derivatives possess potent cytotoxicity against a range of tumor cell lines. For instance, one study reported that specific analogues inhibited tumor growth by up to 88% in nude mice models without significant toxicity to normal tissues .
- In Vivo Efficacy : In vivo studies have further established the efficacy of this compound analogues. One derivative was shown to reduce tumor volume by 80% in xenograft models at a daily dose of 300 mg/kg over ten days without causing drug-related weight loss or lethality .
Selective Cytotoxicity via NQO1
NAD(P)H:quinone oxidoreductase 1 (NQO1) plays a pivotal role in the selective cytotoxicity of this compound analogues:
- NQO1 Expression : Many cancer cells exhibit elevated levels of NQO1, making them more susceptible to compounds that are substrates for this enzyme. This compound analogues have been identified as effective substrates for NQO1, leading to enhanced cytotoxic effects in NQO1-expressing cells compared to those deficient in this enzyme .
- Research Findings : A study highlighted that certain 7-amino-lavendamycin derivatives demonstrated selective cytotoxicity towards breast cancer cells expressing NQO1, with IC50 values indicating potent activity against these cells .
Synthesis and Structure-Activity Relationship (SAR)
The development of this compound analogues has been facilitated by advancements in synthetic methodologies:
- Efficient Synthesis : Recent synthetic strategies have improved the yield and efficiency of this compound derivatives, allowing for extensive SAR studies. For example, novel methods have produced compounds with yields around 40% in fewer synthesis steps compared to previous methods which yielded less than 2% .
- Diverse Analogues : These synthetic efforts have led to a variety of this compound analogues with modified structures that enhance their biological activity and reduce toxicity. The β-carboline moiety has been identified as critical for the potency and selectivity of these compounds against cancer cells .
Case Studies and Research Findings
Study | Findings | Application |
---|---|---|
Balitz et al., 1982 | Initial isolation and characterization of this compound | Foundation for further research |
Recent Studies | Analogues show reduced toxicity and improved antitumor activity | Development of targeted therapies |
NQO1 Studies | Selective cytotoxicity in NQO1-overexpressing cells | Potential for personalized medicine |
特性
CAS番号 |
81645-09-2 |
---|---|
分子式 |
C22H14N4O4 |
分子量 |
398.4 g/mol |
IUPAC名 |
1-(7-amino-5,8-dioxoquinolin-2-yl)-4-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid |
InChI |
InChI=1S/C22H14N4O4/c1-9-16-10-4-2-3-5-13(10)24-20(16)19(26-17(9)22(29)30)14-7-6-11-15(27)8-12(23)21(28)18(11)25-14/h2-8,24H,23H2,1H3,(H,29,30) |
InChIキー |
IGQJRDIREIWBQP-UHFFFAOYSA-N |
SMILES |
CC1=C2C3=CC=CC=C3NC2=C(N=C1C(=O)O)C4=NC5=C(C=C4)C(=O)C=C(C5=O)N |
正規SMILES |
CC1=C2C3=CC=CC=C3NC2=C(N=C1C(=O)O)C4=NC5=C(C=C4)C(=O)C=C(C5=O)N |
外観 |
Solid powder |
Key on ui other cas no. |
81645-09-2 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Lavendamycin; NSC 322370; NSC-322370; NSC322370; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。